Spectroscopic and Synthetic Profile of 5,6,7,8-Tetrahydroisoquinolin-8-ol: A Technical Guide
Spectroscopic and Synthetic Profile of 5,6,7,8-Tetrahydroisoquinolin-8-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
While experimental spectra for 5,6,7,8-tetrahydroisoquinolin-8-ol are not widely published, predicted mass spectrometry data is available. The following tables summarize the predicted mass spectral data and provide an estimation of the key signals expected in NMR and IR spectroscopy based on the analysis of its chemical structure and data from similar compounds.
Mass Spectrometry Data (Predicted)
The following table presents the predicted mass-to-charge ratios (m/z) for various adducts of 5,6,7,8-tetrahydroisoquinolin-8-ol. This data is valuable for the identification of the molecule in mass spectrometric analyses.
| Adduct | Predicted m/z |
| [M+H]⁺ | 150.0913 |
| [M+Na]⁺ | 172.0732 |
| [M+K]⁺ | 188.0472 |
| [M+NH₄]⁺ | 167.1179 |
| [M-H]⁻ | 148.0768 |
| [M+HCOO]⁻ | 194.0823 |
| [M+CH₃COO]⁻ | 208.0979 |
Data sourced from computational predictions.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
The following table outlines the predicted chemical shifts (δ) for the protons of 5,6,7,8-tetrahydroisoquinolin-8-ol. These predictions are based on the analysis of structurally related tetrahydroisoquinoline and tetrahydroquinoline derivatives.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 | ~8.4 | s | 1H |
| H-3 | ~7.2 | d | 1H |
| H-4 | ~7.1 | d | 1H |
| H-8 | ~4.8 | t | 1H |
| H-5 (axial) | ~3.0 | m | 1H |
| H-5 (equatorial) | ~2.8 | m | 1H |
| H-7 (axial) | ~2.2 | m | 1H |
| H-7 (equatorial) | ~2.0 | m | 1H |
| H-6 (axial) | ~1.9 | m | 1H |
| H-6 (equatorial) | ~1.7 | m | 1H |
| OH | Variable | br s | 1H |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
The table below presents the predicted chemical shifts for the carbon atoms of 5,6,7,8-tetrahydroisoquinolin-8-ol.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~148 |
| C-3 | ~125 |
| C-4 | ~130 |
| C-4a | ~135 |
| C-8a | ~140 |
| C-8 | ~65 |
| C-5 | ~40 |
| C-7 | ~30 |
| C-6 | ~20 |
Predicted Infrared (IR) Spectroscopy Data
Key predicted IR absorption bands for 5,6,7,8-tetrahydroisoquinolin-8-ol are listed below.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | 3300-3400 | Broad, Strong |
| C-H stretch (sp²) | 3000-3100 | Medium |
| C-H stretch (sp³) | 2850-2960 | Medium-Strong |
| C=N stretch | ~1600 | Medium |
| C=C stretch | 1450-1580 | Medium |
| C-O stretch | ~1050 | Strong |
Experimental Protocols
Due to the lack of a specific published synthesis for 5,6,7,8-tetrahydroisoquinolin-8-ol, a plausible experimental protocol is proposed below. This protocol is based on established synthetic methodologies for related tetrahydroisoquinoline derivatives.
Proposed Synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-ol
A potential synthetic route to 5,6,7,8-tetrahydroisoquinolin-8-ol could involve the reduction of a suitable isoquinoline precursor. A common strategy is the catalytic hydrogenation of an isoquinoline containing an oxygen functionality at the 8-position, or a precursor that can be converted to the hydroxyl group.
Reaction Scheme:
A plausible precursor, 8-methoxy-5,6,7,8-tetrahydroisoquinoline, can be synthesized and subsequently demethylated to yield the target compound. An alternative is the direct reduction of 8-hydroxyisoquinoline, though this may present challenges with catalyst poisoning and over-reduction.
Materials and Reagents:
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8-Methoxyisoquinoline
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Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (10%)
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Ethanol or Acetic Acid (solvent)
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Hydrogen gas
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Boron tribromide (BBr₃) or Hydrobromic acid (HBr) for demethylation
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Dichloromethane (DCM)
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Sodium bicarbonate (NaHCO₃)
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Magnesium sulfate (MgSO₄)
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Standard laboratory glassware and hydrogenation apparatus
Procedure:
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Hydrogenation of 8-Methoxyisoquinoline:
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In a hydrogenation flask, dissolve 8-methoxyisoquinoline (1 equivalent) in ethanol or acetic acid.
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Add a catalytic amount of PtO₂ or 10% Pd/C (typically 5-10 mol%).
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Place the flask on a hydrogenation apparatus and purge with hydrogen gas.
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Pressurize the vessel with hydrogen (typically 50 psi) and shake or stir vigorously at room temperature.
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Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
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Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
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Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain crude 8-methoxy-5,6,7,8-tetrahydroisoquinoline.
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Demethylation to 5,6,7,8-Tetrahydroisoquinolin-8-ol:
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Dissolve the crude 8-methoxy-5,6,7,8-tetrahydroisoquinoline in anhydrous dichloromethane under a nitrogen atmosphere and cool to 0 °C in an ice bath.
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Slowly add a solution of boron tribromide (1.1 equivalents) in dichloromethane dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by TLC.
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Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
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Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane (3 x volumes).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 5,6,7,8-tetrahydroisoquinolin-8-ol.
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Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values.
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of 5,6,7,8-tetrahydroisoquinolin-8-ol.
Caption: Proposed workflow for the synthesis and analysis.
Logical Relationship of Spectroscopic Techniques
This diagram shows the relationship between the molecular structure and the information obtained from different spectroscopic techniques.
Caption: Spectroscopic techniques and derived information.
